3-(Pyrrolidin-1-yl)butan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

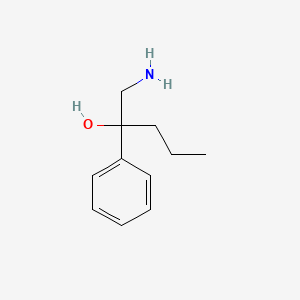

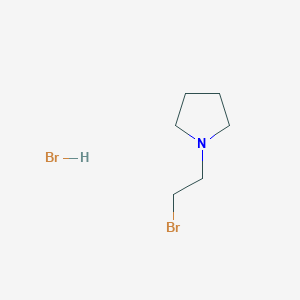

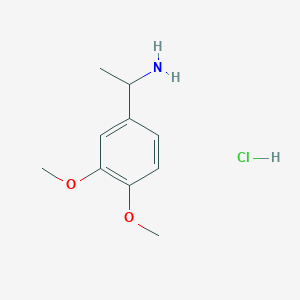

“3-(Pyrrolidin-1-yl)butan-1-amine” is a chemical compound with the CAS Number: 893644-50-3 . It has a molecular weight of 142.24 . The compound is stored at room temperature, in an inert atmosphere, and in a dark place . It is a liquid in its physical form .

Molecular Structure Analysis

The molecular structure of “3-(Pyrrolidin-1-yl)butan-1-amine” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(Pyrrolidin-1-yl)butan-1-amine” are not available, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions. For instance, they can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .

Physical And Chemical Properties Analysis

“3-(Pyrrolidin-1-yl)butan-1-amine” is a liquid at room temperature . It has a molecular weight of 142.24 . The compound should be stored in a dark place, under an inert atmosphere, and at room temperature .

Applications De Recherche Scientifique

Pharmaceutical Research

The pyrrolidine ring, which is a part of the “3-(Pyrrolidin-1-yl)butan-1-amine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Selective Androgen Receptor Modulators (SARMs)

In the field of medicinal chemistry, pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs). For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been developed by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Food and Cosmetics

The compound “4-(1-Pyrrolidinyl)-1-butylamine” is used directly in food and cosmetics . This suggests that “3-(Pyrrolidin-1-yl)butan-1-amine” could potentially have similar applications, given the structural similarity.

Organic Synthesis

“3-(Pyrrolidin-1-yl)butan-1-amine” can be used as a building block in organic synthesis . Pyrrolidine activates ketones and aldehydes toward nucleophilic addition by formation of enamines .

Drug Discovery

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. It’s used in drug discovery to generate structural diversity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Chemical Research

“3-(Pyrrolidin-1-yl)butan-1-amine” can be used in chemical research as a unique chemical. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Orientations Futures

The pyrrolidine ring, which is a part of “3-(Pyrrolidin-1-yl)butan-1-amine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future direction in this field could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the structure of the pyrrolidine ring or by introducing different substituents .

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives can have a variety of effects at the molecular and cellular level .

Propriétés

IUPAC Name |

3-pyrrolidin-1-ylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZQIRUEJFYSEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629672 |

Source

|

| Record name | 3-(Pyrrolidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893644-50-3 |

Source

|

| Record name | 3-(Pyrrolidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)